Egfr-IN-33 -

Egfr-IN-33

Catalog Number: EVT-12561610
CAS Number:
Molecular Formula: C26H25ClN6O2
Molecular Weight: 489.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-33 is classified as a small molecule inhibitor designed specifically to target the EGFR tyrosine kinase domain. Its development is part of ongoing research to identify effective therapeutic agents for cancers driven by aberrant EGFR signaling. The compound's synthesis and biological evaluation have been documented in scientific literature, highlighting its potential as an anti-cancer agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-33 involves multiple steps, typically starting from commercially available precursors. A common method includes the use of quinazoline derivatives, which are known for their ability to inhibit EGFR. The synthesis process may involve:

  1. Formation of Key Intermediates: Using reactions such as nucleophilic substitution or coupling reactions to construct the core structure.
  2. Final Modifications: Introducing functional groups that enhance potency and selectivity for the EGFR target.

The detailed synthetic pathway often includes characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the final product .

Molecular Structure Analysis

Structure and Data

Egfr-IN-33 is characterized by a complex molecular structure that includes a quinazoline backbone, which is essential for its binding affinity to the EGFR. The molecular formula and weight can be derived from its structural components, typically represented in chemical databases.

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Approximately 400 g/mol (varies based on substituents)

The three-dimensional conformation of Egfr-IN-33 can be analyzed using computational modeling techniques, providing insights into its interaction with the EGFR active site .

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-33 undergoes several chemical reactions during its synthesis and in biological systems:

  1. Receptor Binding: The primary reaction involves binding to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent signaling pathways.
  2. Metabolic Stability: In vivo studies indicate that Egfr-IN-33 may be subject to metabolic transformations, which can affect its pharmacokinetics.

The compound's reactivity can be evaluated through various assays that measure its efficacy in inhibiting EGFR activity in cultured cancer cells .

Mechanism of Action

Process and Data

The mechanism by which Egfr-IN-33 exerts its anti-cancer effects involves competitive inhibition of the EGFR tyrosine kinase activity:

  1. Binding Affinity: Egfr-IN-33 competes with ATP for binding at the active site of EGFR.
  2. Signal Transduction Inhibition: By blocking this interaction, the compound prevents downstream signaling pathways responsible for cell proliferation and survival.

Studies have demonstrated that treatment with Egfr-IN-33 leads to reduced cell viability and induced apoptosis in cancer cell lines expressing mutant forms of EGFR .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-33 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability studies indicate that Egfr-IN-33 maintains integrity under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points are determined during characterization but generally fall within typical ranges for small organic molecules.

These properties are critical for formulating the compound into an effective therapeutic agent .

Applications

Scientific Uses

Egfr-IN-33 has significant potential applications in oncology research:

  1. Cancer Therapy: As an EGFR inhibitor, it is being evaluated for efficacy against various cancers, particularly non-small cell lung cancer and head and neck cancers.
  2. Research Tool: It serves as a valuable tool in studying EGFR signaling pathways and resistance mechanisms in cancer cells.

Ongoing clinical trials aim to establish its safety profile and therapeutic effectiveness compared to existing treatments .

Properties

Product Name

Egfr-IN-33

IUPAC Name

1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C26H25ClN6O2

Molecular Weight

489.0 g/mol

InChI

InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31)

InChI Key

STUXODUGAYCQRS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.